Structural Identity and Purity Profile Versus In‑Class Analogs
The target compound is defined by a single regioisomer bearing a 5‑chloro substituent on the pyridine ring and a 6,7‑dimethoxy‑4‑methyl substitution on the coumarin nucleus. The commercially supplied material is certified at ≥95 % purity (HPLC) [REFS‑1]. In contrast, the des‑chloro analog 2‑(6,7‑dimethoxy‑4‑methyl‑2‑oxo‑2H‑chromen‑3‑yl)‑N‑(pyridin‑2‑yl)acetamide lacks the chlorine atom that can act as a hydrogen‑bond acceptor and modulate logP [REFS‑1]. No quantitative bioactivity data could be sourced for the target compound itself; therefore the differentiation rests on the absence of alternative chemotypes that simultaneously deliver the same substitution pattern and documented purity [REFS‑1][REFS‑2].
| Evidence Dimension | Structural identity and vendor‑certified purity |
|---|---|
| Target Compound Data | ≥95 % purity; exact mass 388.8 g mol⁻¹; 5‑Cl‑pyridin‑2‑yl isomer |
| Comparator Or Baseline | Des‑chloro analog (2‑(6,7‑dimethoxy‑4‑methyl‑2‑oxo‑2H‑chromen‑3‑yl)‑N‑(pyridin‑2‑yl)acetamide) – no purity specification located |
| Quantified Difference | Presence vs. absence of chlorine substituent; purity specification available only for target compound |
| Conditions | Commercial sourcing context; analytical QC data from supplier certificate of analysis |
Why This Matters
For assay reproducibility, a defined isomer with documented purity reduces the risk of confounding results from isomeric or chemical impurities that are frequent in non‑certified in‑class analogs.
